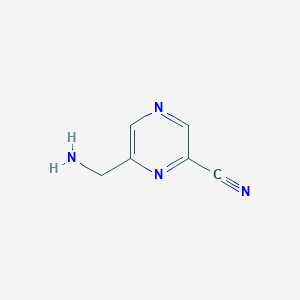![molecular formula C25H21N3O6S B12968035 3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid CAS No. 4941-77-9](/img/structure/B12968035.png)
3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-((2,4-Dimethylphenyl)carbamoyl)-2-hydroxynaphthalen-1-yl)diazenyl)-4-hydroxybenzenesulfonic acid is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its azo group (-N=N-) linking two aromatic systems, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-((2,4-Dimethylphenyl)carbamoyl)-2-hydroxynaphthalen-1-yl)diazenyl)-4-hydroxybenzenesulfonic acid typically involves a multi-step process:
Formation of the diazonium salt: This step involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt.
Coupling reaction: The diazonium salt is then coupled with a phenolic compound under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are typically used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a dye due to its vibrant color and stability. It is also employed in analytical chemistry for the detection and quantification of various substances.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, it is used in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. In biological systems, it can interact with cellular components, leading to changes in cell structure and function. The sulfonic acid group enhances its solubility in water, making it useful in aqueous environments.
相似化合物的比较
Similar Compounds
- 3-((2,4-Dimethylphenyl)carbamoyl)benzeneboronic acid
- 2-Hydroxy-1-naphthaldehyde
- 4-Hydroxybenzenesulfonic acid
Uniqueness
What sets 3-((3-((2,4-Dimethylphenyl)carbamoyl)-2-hydroxynaphthalen-1-yl)diazenyl)-4-hydroxybenzenesulfonic acid apart is its combination of functional groups, which confer unique properties such as enhanced solubility, stability, and reactivity. This makes it particularly valuable in applications requiring these specific characteristics.
属性
CAS 编号 |
4941-77-9 |
|---|---|
分子式 |
C25H21N3O6S |
分子量 |
491.5 g/mol |
IUPAC 名称 |
3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C25H21N3O6S/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34) |
InChI 键 |
LZBFYQQOKGIGIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


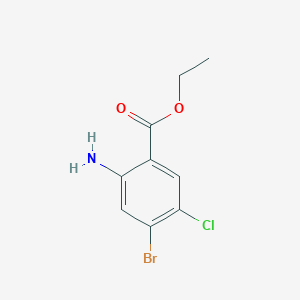
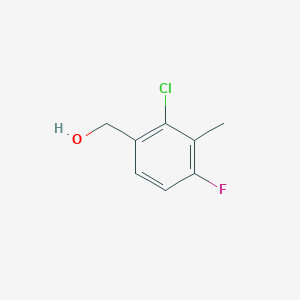

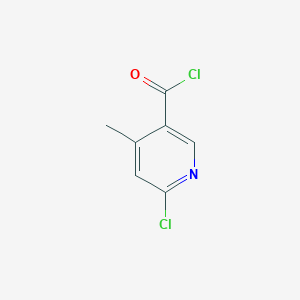
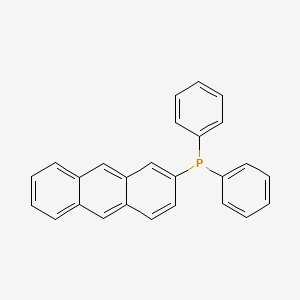
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
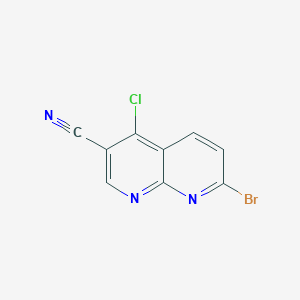
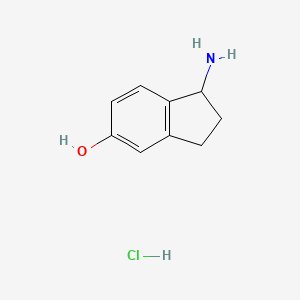
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)
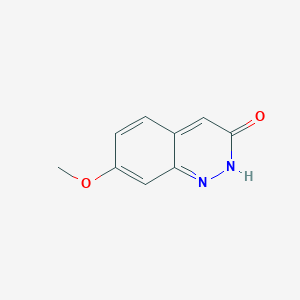
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
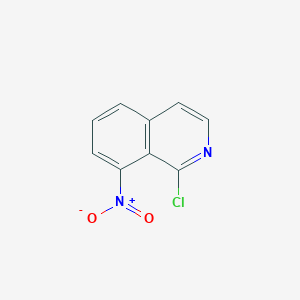
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
